Hetrombopag
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Overview
Description
It is a non-peptide small-molecule thrombopoietin receptor agonist that stimulates the production of platelets by binding to the thrombopoietin receptor on progenitor cells . Hetrombopag is approved for use in China as a second-line treatment for primary immune thrombocytopenic purpura and severe aplastic anemia in adults .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hetrombopag involves multiple steps, starting from commercially available starting materials. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Hetrombopag undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.
Substitution: This compound can undergo substitution reactions, particularly at the diazenyl and furan-2-carboxylic acid moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Chemistry
In chemistry, hetrombopag is used as a model compound to study the structure-activity relationship of thrombopoietin receptor agonists . Its unique structure provides insights into the design of more potent and selective agonists .
Biology
In biological research, this compound is used to study the mechanisms of platelet production and the role of thrombopoietin receptors in hematopoiesis . It serves as a tool to investigate the signaling pathways involved in megakaryocyte proliferation and differentiation .
Medicine
Medically, this compound is used to treat conditions like immune thrombocytopenic purpura and severe aplastic anemia . Clinical studies have demonstrated its efficacy in increasing platelet counts and reducing bleeding risks in patients .
Industry
In the pharmaceutical industry, this compound is used as a reference compound for the development of new thrombopoietin receptor agonists . Its production and quality control processes serve as benchmarks for manufacturing standards .
Mechanism of Action
Hetrombopag exerts its effects by binding to the transmembrane domain of the thrombopoietin receptor on progenitor cells . This binding induces megakaryopoiesis, leading to increased platelet production . The activation of the thrombopoietin receptor triggers intracellular signaling pathways, including the JAK/STAT, PI3K/AKT, and MAPK pathways . These pathways promote the proliferation and differentiation of megakaryocytes, ultimately resulting in enhanced platelet production .
Comparison with Similar Compounds
Similar Compounds
Eltrombopag: Another thrombopoietin receptor agonist used for similar indications.
Romiplostim: A peptide-based thrombopoietin receptor agonist.
Avatrombopag: A non-peptide thrombopoietin receptor agonist with a similar mechanism of action.
Uniqueness of Hetrombopag
This compound is unique due to its structural modifications that enhance its potency and minimize toxicity compared to other thrombopoietin receptor agonists . Unlike eltrombopag, this compound does not require high daily dosages and is associated with fewer hepatotoxic effects . Additionally, this compound has shown superior efficacy in clinical trials, particularly in patients with severe aplastic anemia .
Properties
CAS No. |
1257792-41-8 |
---|---|
Molecular Formula |
C25H22N4O5 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
5-[2-hydroxy-3-[[5-methyl-3-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C25H22N4O5/c1-14-22(24(31)29(28-14)17-10-9-15-5-2-3-6-16(15)13-17)27-26-19-8-4-7-18(23(19)30)20-11-12-21(34-20)25(32)33/h4,7-13,28,30H,2-3,5-6H2,1H3,(H,32,33) |
InChI Key |
YATJUTCKRWETAB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C2=CC3=C(CCCC3)C=C2)N=NC4=CC=CC(=C4O)C5=CC=C(O5)C(=O)O |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC3=C(CCCC3)C=C2)N=NC4=CC=CC(=C4O)C5=CC=C(O5)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SHR8735; SHR 8735; SHR-8735; Hetrombopag |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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